molecular formula C17H21NO4 B2368146 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxypropanamide CAS No. 1421482-68-9

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxypropanamide

Cat. No. B2368146
CAS RN: 1421482-68-9
M. Wt: 303.358
InChI Key: PUCZQOQZSXTFCH-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxypropanamide, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FMP belongs to the class of compounds known as amides and is synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of derivatives related to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxypropanamide have been synthesized, showcasing a method that starts from commercially available materials. These compounds have been analyzed for their antibacterial and antifungal activities. Some of these derivatives possess significant activity against specific bacterial and fungal strains (Loganathan Velupillai et al., 2015).

Pharmacokinetics and Metabolism

Research into prodrugs related to this compound, such as DB289 and its conversion to the antiprotozoal/antifungal drug DB75, provides insights into the pharmacokinetics, metabolism, and efficacy against diseases like African trypanosomiasis, Pneumocystis carinii pneumonia, and malaria. These studies reveal the processes involved in drug conversion, absorption, and systemic bioavailability, highlighting the potential for oral availability improvements (I. Midgley et al., 2007).

Chemical Reactions and Mechanisms

Investigations into the reactions of chromium carbene complexes with acetylenes, producing furan and phenol products, shed light on the mechanisms involved in furan formation. This research contributes to the broader understanding of reaction pathways and product distributions, which are crucial for synthesizing new compounds and materials (J. Mccallum et al., 1988).

Antiprotozoal and Anticancer Activities

The development of O-alkoxyamidine analogues demonstrates the efficacy of these compounds in treating Trypanosoma brucei infections in mice. This research provides valuable insights into the mechanisms of prodrug efficacy and the potential for treating parasitic infections (J. H. Ansede et al., 2004).

Biofuel Feedstock Conversion

Studies on the conversion of furfural to levulinate esters as potential biofuel feedstocks highlight the sustainability and efficiency of using Nb2O5-ZrO2 mixed oxide microspheres as bifunctional catalysts. This research points to the importance of sustainable and efficient methods for producing biofuels from biomass derivatives (Bingfeng Chen et al., 2016).

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-14(22-16-6-4-3-5-7-16)17(19)18(9-11-20-2)12-15-8-10-21-13-15/h3-8,10,13-14H,9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCZQOQZSXTFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CCOC)CC1=COC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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